Dothiepin-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

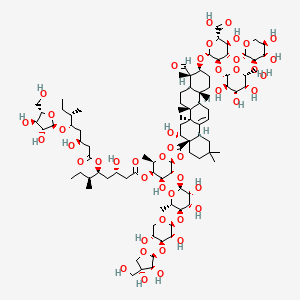

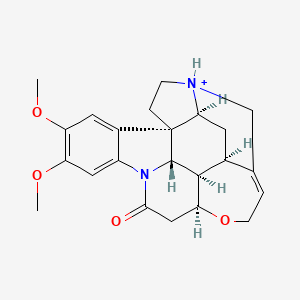

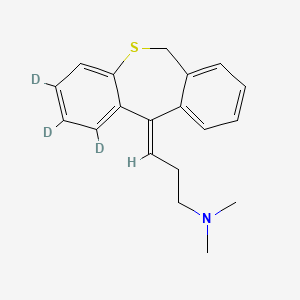

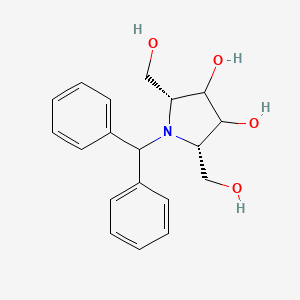

Dothiepin-d3 is the deuterium labeled version of Dothiepin . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Deuteration of the methyl groups at metabolically active sites has been reported to be a useful strategy for developing more selective and potent antidepressants . This isotopic deuteration can lead to better bioavailability and overall effectiveness .Molecular Structure Analysis

The molecular formula of Dothiepin-d3 is C19H18D3NS . The molecular weight is 298.46 .Chemical Reactions Analysis

The oxidation reaction of the drug with alkaline potassium permanganate has been studied . The reaction of Dothiepin hydrochloride with 4-chloro-7-nitrobenzofurazan (NBD-Cl) in the presence of 0.1 mol L −1 sodium bicarbonate has also been investigated .Physical And Chemical Properties Analysis

Dothiepin-d3 is a pale yellow semi-solid . It is slightly soluble in Chloroform, DMSO, and Methanol .科学的研究の応用

Neurology Research

Dothiepin-d3 is utilized in neurology research as a reference standard for the parent compound, Dothiepin, which is an antidepressant medication . Its deuterium-labeled form allows for precise tracking in pharmacokinetic and metabolic studies, aiding in understanding the drug’s behavior within the nervous system.

Cardiology

In cardiology, Dothiepin has been employed in the management of prolonged vasovagal syncope . Dothiepin-d3, by extension, can be used in research to explore its effects on cardiac function and its potential to prevent recurrent asystolic pauses, which are significant in the study of syncope and related disorders.

Pharmacodynamics

Dothiepin-d3 serves as a tool in pharmacodynamics to investigate the effects and mechanisms of Dothiepin’s action. Researchers can use it to study the interaction with neurotransmitters and receptors, providing insights into the development of new therapeutic interventions for depression and anxiety disorders.

Pharmacokinetics

The stable isotope labeling of Dothiepin-d3 makes it invaluable in pharmacokinetic studies. It allows for the detailed analysis of the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles . This is crucial for optimizing dosing regimens and minimizing potential side effects.

Analytical Chemistry

In analytical chemistry, Dothiepin-d3 is used to create calibration curves for quantitative assays . It helps in the accurate measurement of Dothiepin in biological samples, ensuring the reliability of the analytical methods employed in clinical and research settings.

Drug Development

Dothiepin-d3’s role in drug development is significant. It aids in the identification of metabolites and helps in elucidating metabolic pathways. This information is essential for predicting drug interactions and enhancing the safety profile of new antidepressant candidates.

作用機序

Target of Action

Dothiepin-d3, also known as Dosulepin-d3, is a tricyclic antidepressant . Its primary targets are the norepinephrine and serotonin neurotransmitters . These neurotransmitters play crucial roles in mood regulation, with imbalances often associated with depressive disorders .

Mode of Action

Dothiepin-d3 acts by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .

Biochemical Pathways

The action of Dothiepin-d3 primarily affects the noradrenergic and serotonergic pathways . By inhibiting the reuptake of norepinephrine and serotonin, Dothiepin-d3 prolongs their action and enhances their effects . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .

Pharmacokinetics

Studies on related tricyclic antidepressants suggest that they are well absorbed from the gastrointestinal tract and undergo extensive metabolism . The metabolites formed by N-dealkylation contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to improve bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of Dothiepin-d3’s action involve an increase in the synaptic concentrations of norepinephrine and serotonin . This results in enhanced neurotransmission and improved mood, which is beneficial in the treatment of depressive disorders .

Action Environment

The action, efficacy, and stability of Dothiepin-d3 can be influenced by various environmental factors. It is known that factors such as diet, lifestyle, and overall health can influence the metabolism and effectiveness of many drugs . Therefore, these factors could potentially influence the action of Dothiepin-d3 as well.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3E)-N,N-dimethyl-3-(1,2,3-trideuterio-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i5D,6D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUQLWOUWZIMZ-TVUQWVDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dothiepin-d3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)